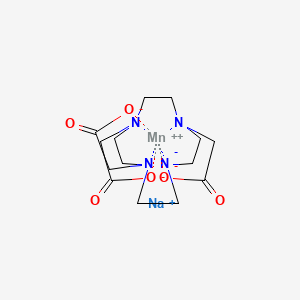
Mn(II)-DO3A (sodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mn(II)-DO3A (sodium) is a manganese-based complex that is widely studied for its potential applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique properties, such as its ability to undergo oxidation and reduction reactions, making it a valuable tool in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Mn(II)-DO3A (sodium) typically involves the reaction of manganese(II) chloride with a ligand, such as DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid), in the presence of a base like sodium hydroxide. The reaction is carried out under controlled conditions, including specific temperature and pH levels, to ensure the formation of the desired complex.
Industrial Production Methods: Industrial production of Mn(II)-DO3A (sodium) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the product. The reaction conditions are optimized to maximize yield and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions: Mn(II)-DO3A (sodium) undergoes various chemical reactions, including:
Oxidation: Mn(II) can be oxidized to Mn(III) or Mn(IV) under specific conditions.
Reduction: Mn(III) or Mn(IV) can be reduced back to Mn(II).
Substitution: Ligands in the complex can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or other reducing agents can be used.
Substitution: Various ligands can be introduced under controlled pH and temperature conditions.
Major Products Formed:
Oxidation: Formation of Mn(III) or Mn(IV) complexes.
Reduction: Reformation of Mn(II) complexes.
Substitution: Formation of new ligand-substituted Mn(II) complexes.
Applications De Recherche Scientifique
Mn(II)-DO3A (sodium) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its redox properties.
Biology: Studied for its potential role in biological systems, including enzyme mimetics and imaging agents.
Medicine: Investigated for its potential use in magnetic resonance imaging (MRI) as a contrast agent.
Industry: Utilized in environmental remediation processes due to its ability to oxidize pollutants.
Mécanisme D'action
The mechanism of action of Mn(II)-DO3A (sodium) involves its ability to undergo redox reactions. The manganese ion can switch between different oxidation states, allowing it to participate in various chemical processes. The molecular targets and pathways involved include interactions with other metal ions, organic molecules, and biological macromolecules.
Comparaison Avec Des Composés Similaires
Mn(II)-EDTA (sodium): Another manganese-based complex with similar redox properties.
Mn(II)-DTPA (sodium): Known for its use in MRI as a contrast agent.
Mn(II)-NTA (sodium): Used in environmental applications for pollutant oxidation.
Uniqueness of Mn(II)-DO3A (sodium): Mn(II)-DO3A (sodium) is unique due to its specific ligand structure, which provides stability and enhances its redox properties. This makes it particularly useful in applications requiring precise control over oxidation and reduction processes.
Propriétés
Formule moléculaire |
C14H22MnN4NaO6- |
|---|---|
Poids moléculaire |
420.28 g/mol |
Nom IUPAC |
sodium;2-[4,7-bis(carboxylatomethyl)-1,4,7-triaza-10-azanidacyclododec-1-yl]acetate;manganese(2+) |
InChI |
InChI=1S/C14H25N4O6.Mn.Na/c19-12(20)9-16-3-1-15-2-4-17(10-13(21)22)6-8-18(7-5-16)11-14(23)24;;/h1-11H2,(H,19,20)(H,21,22)(H,23,24);;/q-1;+2;+1/p-3 |
Clé InChI |
OVRMTVHRWWZGAL-UHFFFAOYSA-K |
SMILES canonique |
C1CN(CCN(CCN(CC[N-]1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Mn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[99mTc]Tc-6 C1](/img/structure/B15138052.png)

![N,N-diethylethanamine;[9-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid](/img/structure/B15138073.png)

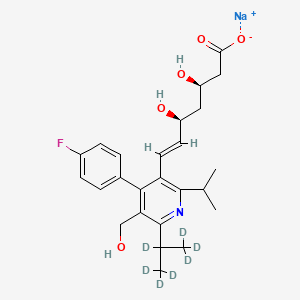
![(1S,14S)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18(33),19,21,24,26,31-dodecaen-19-ol](/img/structure/B15138080.png)
![1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-[[(6S)-6-methoxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl]sulfonyl]urea](/img/structure/B15138084.png)
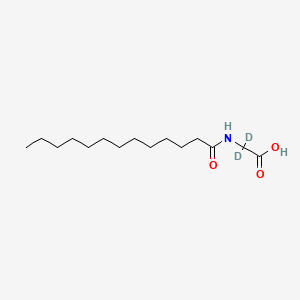
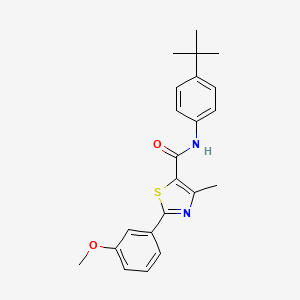
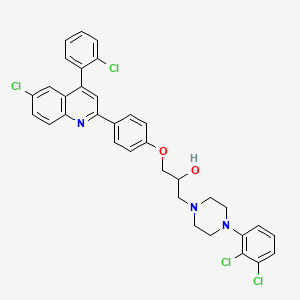

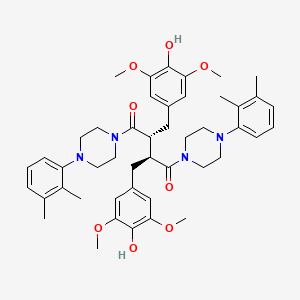

![N-[[6-[(1-benzylpiperidin-4-yl)oxymethyl]naphthalen-2-yl]methyl]-N-methylpropan-1-amine](/img/structure/B15138127.png)
